molecular formula C18H26N2O2S B2562400 N,N-dibutyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide CAS No. 862827-59-6

N,N-dibutyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide

Cat. No. B2562400
CAS RN: 862827-59-6
M. Wt: 334.48
InChI Key: NDUYWBLQCSSRHK-UHFFFAOYSA-N
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Description

N,N-dibutyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Thiazole derivatives, including N,N-dibutyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide, have been extensively studied for their broad range of biological activities. These compounds are known for their versatility in medicinal chemistry, offering potential as therapeutic agents due to their pharmacological profiles. The research primarily focuses on exploring thiazole's capability to act against various diseases, highlighting its significance in developing novel drugs with enhanced efficacy and reduced side effects.

Pharmacological Potential of Thiazole Derivatives

Thiazole derivatives are recognized for their diverse pharmacological applications. They have been investigated for their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties. This wide range of activities underscores the importance of thiazole derivatives in the search for new therapeutic agents, particularly in addressing diseases with complex pathophysiology. The modification of the thiazole scaffold has led to the discovery of compounds that exhibit significant therapeutic effects, indicating the scaffold's potential for further pharmaceutical exploration and development (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Enzyme Inhibition and Metabolic Modulation

A significant area of research for thiazole derivatives involves their role in inhibiting specific enzymes or modulating metabolic pathways. This includes the inhibition of phosphatidylinositol-3-kinase and protein kinases, which are crucial in various signaling pathways associated with cancer and metabolic diseases. Such studies highlight the molecular mechanisms through which thiazole derivatives exert their effects, providing insights into their therapeutic potential and laying the groundwork for the development of targeted treatments (Leoni et al., 2014).

properties

IUPAC Name

N,N-dibutyl-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-3-5-12-19(13-6-4-2)17(21)11-14-20-15-9-7-8-10-16(15)23-18(20)22/h7-10H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUYWBLQCSSRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CCN1C2=CC=CC=C2SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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